![molecular formula C22H28O2Si B12621241 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal CAS No. 917871-09-1](/img/structure/B12621241.png)
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal is a complex organic compound characterized by its unique structure, which includes a tert-butyl(diphenyl)silyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The silyl ether group provides stability and can be selectively removed under specific conditions to release the active aldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-5-{[tert-Butyldimethylsilyl]oxy}-4-methylpent-2-enal: Similar structure but with dimethyl groups instead of diphenyl groups.
(4R)-5-{[tert-Butyl(trimethylsilyl)]oxy}-4-methylpent-2-enal: Similar structure but with trimethyl groups instead of diphenyl groups.
Uniqueness
The presence of the diphenyl groups in (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other silyl-protected aldehydes and potentially more suitable for specific applications in synthetic chemistry and pharmaceuticals.
Propriétés
Numéro CAS |
917871-09-1 |
|---|---|
Formule moléculaire |
C22H28O2Si |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpent-2-enal |
InChI |
InChI=1S/C22H28O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-17,19H,18H2,1-4H3/t19-/m1/s1 |
Clé InChI |
NQUCVYVQWNACMH-LJQANCHMSA-N |
SMILES isomérique |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
SMILES canonique |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
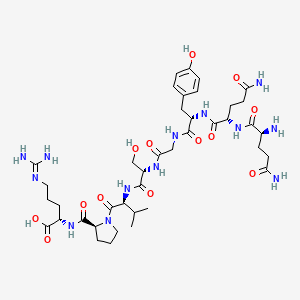

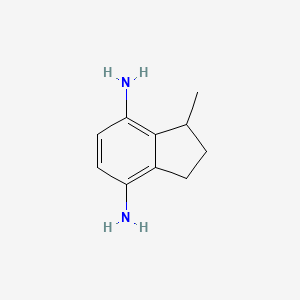
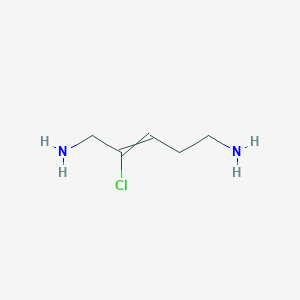
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
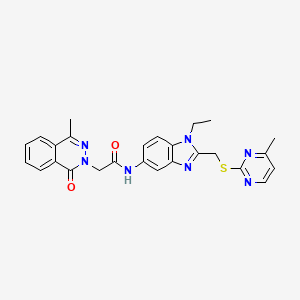
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
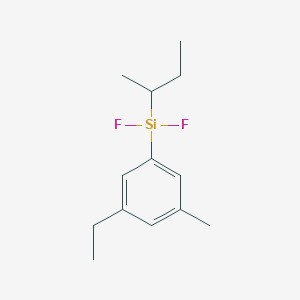
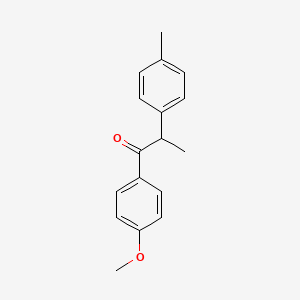
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
